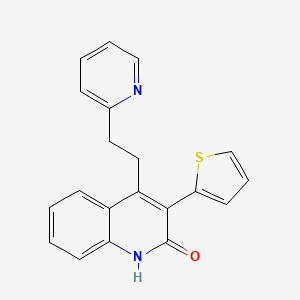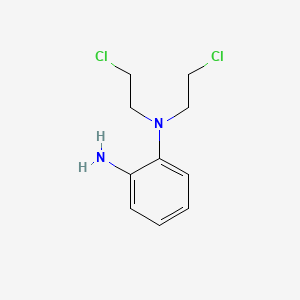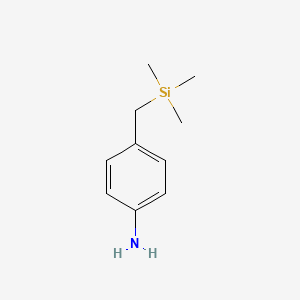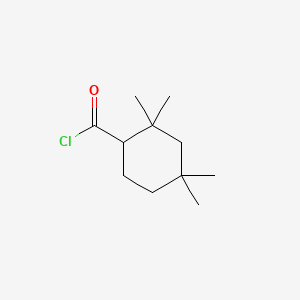
4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one is a heterocyclic compound that combines a quinoline core with pyridine and thiophene substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-aminobenzophenone with thiophene-2-carbaldehyde, followed by cyclization and subsequent functionalization with pyridine-2-ethylamine. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline, pyridine, and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Grignard reagents for alkylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline analogs.
科学研究应用
4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
- 4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-4-one
- 4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-3-one
- 4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-thione
Uniqueness
4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
属性
分子式 |
C20H16N2OS |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
4-(2-pyridin-2-ylethyl)-3-thiophen-2-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C20H16N2OS/c23-20-19(18-9-5-13-24-18)16(11-10-14-6-3-4-12-21-14)15-7-1-2-8-17(15)22-20/h1-9,12-13H,10-11H2,(H,22,23) |
InChI 键 |
CFOWHLKWDTUFIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CS3)CCC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)




![3-[4-(4-Bromobutoxy)phenyl]propan-1-ol](/img/structure/B13850682.png)
![N-[(2S,5R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(3R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13850688.png)



![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
urea](/img/structure/B13850726.png)
